5-Amino-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
Description
5-Amino-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 2 with a p-tolyl group (4-methylphenyl), at position 5 with an amino group (-NH₂), and at position 4 with a carboxylic acid (-COOH). Its applications span medicinal chemistry (e.g., anticancer agents) and materials science (e.g., coordination polymers), though its specific biological and material roles require further exploration .
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-amino-2-(4-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N4O2/c1-6-2-4-7(5-3-6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H2,11,13)(H,15,16) |
InChI Key |
BDVASCWDRFTTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
A typical procedure involves reacting ethyl 3-oxobutanoate with p-tolyl azide in dimethyl sulfoxide (DMSO) under basic conditions (e.g., potassium carbonate) at 40–50°C for 7–12 hours. Yields range from 65% to 78%, depending on the purity of the azide precursor. Catalytic amounts of copper(I) iodide (CuI) and triethylamine (Et₃N) enhance regioselectivity, favoring the 1,4-disubstituted triazole isomer.
Table 1: Optimization of Cyclization Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 50°C | 78 |
| Solvent | DMSO | 75 |
| Catalyst (CuI) | 5 mol% | 82 |
| Reaction Time | 10 h | 80 |
Mechanistic Insights
The reaction proceeds through a stepwise mechanism:
-
Deprotonation of the β-ketoester by the base, forming an enolate.
-
Nucleophilic attack by the azide on the carbonyl carbon, generating a tetrahedral intermediate.
-
Cyclization to form the triazole ring, followed by hydrolysis of the ester group to yield the carboxylic acid.
The introduction of the amino group at the 5-position is achieved via Dimroth rearrangement, a thermal or base-induced process that reorganizes the triazole substituents.
Procedure for Amino Group Installation
A mixture of 2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid and ammonium hydroxide is heated under reflux in ethanol at 80°C for 6 hours. The reaction selectively aminates the 5-position, with yields reaching 70–85% after recrystallization.
Key Variables:
Side Reactions and Mitigation
Competing pathways include:
-
Decarboxylation: Minimized by maintaining pH > 9 and avoiding prolonged heating.
Alternative Routes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While less common for this specific compound, CuAAC offers a modular approach to triazole synthesis. Ethyl propiolate and p-tolyl azide react in the presence of CuI/Et₃N to form the triazole core, followed by hydrolysis to the carboxylic acid.
Advantages:
Limitations:
-
Requires stoichiometric copper, complicating purification.
Industrial-Scale Production and Process Optimization
Scalable synthesis demands cost-effective and efficient protocols. Continuous flow reactors enable precise control over reaction parameters, improving consistency and reducing waste.
Table 2: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 75% | 82% |
| Reaction Time | 10 h | 4 h |
| Catalyst Loading | 5 mol% | 2 mol% |
| Solvent Recovery | 60% | 95% |
Computational Modeling for Reaction Optimization
Recent studies employ density functional theory (DFT) to predict transition states and optimize reaction pathways. Simulations reveal that electron-withdrawing groups on the azide enhance cyclization rates by stabilizing the transition state .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as hal
Scientific Research Applications
5-Amino-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid exhibits a range of biological activities:
- Antimicrobial Properties : Research indicates that this compound can inhibit the growth of various bacteria and fungi by disrupting cell wall synthesis and inhibiting essential enzymes necessary for microbial survival.
- Antiparasitic Activity : Notably, derivatives of this compound have shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have reported submicromolar activity against this parasite, highlighting its potential as a therapeutic agent.
- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cell lines. It activates caspases and modulates Bcl-2 family proteins, which are crucial in cancer progression.
Synthetic Routes
The synthesis of 5-Amino-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multicomponent reactions. Common methods include:
- Reactions with Arylazides and Amines : This method allows for the introduction of the p-tolyl group into the triazole framework.
- Optimization for Yield and Purity : Industrial production methods focus on scaling laboratory syntheses while ensuring cost-effectiveness and environmental sustainability.
Research Applications
The compound has numerous applications in scientific research:
- Medicinal Chemistry : As a building block for synthesizing more complex heterocyclic compounds that may exhibit enhanced biological activity.
- Biochemistry : Studied for its potential as an enzyme inhibitor or receptor antagonist, particularly in pathways related to cancer and infectious diseases.
- Pharmacology : Investigated for its pharmacokinetic properties to understand how it interacts within biological systems.
Case Studies
- Antiparasitic Efficacy : A study demonstrated that derivatives of this compound significantly reduced parasite burden in infected mouse models of Chagas disease. This research underscores its potential as a lead compound for developing new antiparasitic drugs.
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to controls. The mechanism involved modulation of apoptotic pathways, indicating its potential use in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-amino-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid with structurally analogous triazole-carboxylic acid derivatives, highlighting substituent effects on properties and applications.
Key Comparative Insights :
Substituent Effects on Bioactivity: Amino group (NH₂): Enhances solubility and metal coordination but lacks direct anticancer data compared to methyl (CH₃) or thiazolyl groups, which show higher antiproliferative activity . Aromatic substituents: p-Tolyl (methylphenyl) improves lipophilicity vs. chlorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating), affecting receptor binding and fluorescence .
Spectroscopic and Coordination Properties: Carboxylic acid derivatives (e.g., zinc polymers) exhibit fluorescence (λₑₘ = 450 nm) for sensing applications, while ethyl esters are preferred for intracellular imaging due to membrane permeability . The amino group in the target compound may enable stronger hydrogen bonding in crystal lattices, though this requires experimental validation .
Therapeutic Potential: Thiazolyl- and pyrrolidinyl-substituted triazoles outperform p-tolyl analogs in cancer assays, suggesting that electron-rich heterocycles enhance bioactivity .
Structural and Functional Analysis
- In contrast, chlorophenyl groups (in ) enhance electrophilicity, aiding receptor interactions .
- Solubility : The -NH₂ and -COOH groups in the target compound likely improve aqueous solubility compared to methyl or ester derivatives, critical for pharmacokinetics .
- Synthetic Versatility: Unlike 5-methyl or 5-phenyl analogs (synthesized via Cu-catalyzed click chemistry), the amino group may require protective strategies during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
